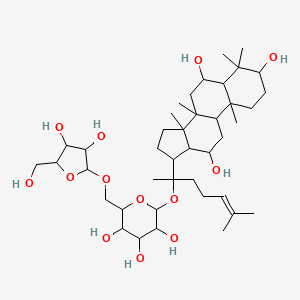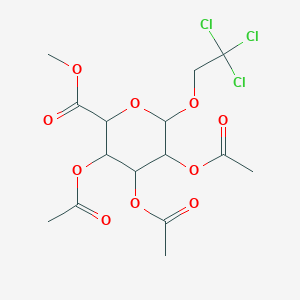
7,3',4',5'-Tetrahydroxyflavanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Analyse Chemischer Reaktionen
Robtin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Robtin can lead to the formation of quinones, while reduction can yield dihydroflavonoids .
Wissenschaftliche Forschungsanwendungen
Robtin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying flavonoid chemistry and its interactions with other molecules . In biology, Robtin has been studied for its antioxidant, anti-inflammatory, and cardiotonic properties . Additionally, Robtin is used in the food and cosmetic industries for its antioxidant properties .
Wirkmechanismus
The mechanism of action of Robtin involves its interaction with various molecular targets and pathways. It exerts its effects by interacting with free radicals and protein systems, exhibiting antioxidant, anti-inflammatory, and cardiotonic activities . Robtin’s cardiotonic activity is believed to be mediated through its interaction with calcium channels in cardiac cells, enhancing calcium influx and improving cardiac contractility .
Vergleich Mit ähnlichen Verbindungen
Robtin is similar to other flavonoids such as quercetin, rutin, and kaempferol . it is unique due to its specific hydroxylation pattern, which contributes to its distinct biological activities . Unlike quercetin and rutin, Robtin has a stronger cardiotonic activity, making it particularly valuable in cardiovascular research .
Conclusion
Robtin is a versatile flavonoid compound with significant potential in various scientific research fields. Its unique chemical structure and biological activities make it a valuable compound for studying flavonoid chemistry, biology, and medicine. Further research into its industrial production methods and detailed mechanisms of action could unlock even more applications for this remarkable compound.
Eigenschaften
Molekularformel |
C15H12O6 |
|---|---|
Molekulargewicht |
288.25 g/mol |
IUPAC-Name |
7-hydroxy-2-(3,4,5-trihydroxyphenyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H12O6/c16-8-1-2-9-10(17)6-13(21-14(9)5-8)7-3-11(18)15(20)12(19)4-7/h1-5,13,16,18-20H,6H2 |
InChI-Schlüssel |
RZPNYDYGMFMXLQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(OC2=C(C1=O)C=CC(=C2)O)C3=CC(=C(C(=C3)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]acetic acid](/img/structure/B12321370.png)
![[6-Acetyloxy-4a,7-dihydroxy-1-(3-methylbutanoyloxy)-7-(3-methylbutanoyloxymethyl)-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-yl]methyl 3-methyl-2-(3-methylbutanoyloxy)butanoate](/img/structure/B12321374.png)
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxy(114C)methyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12321383.png)

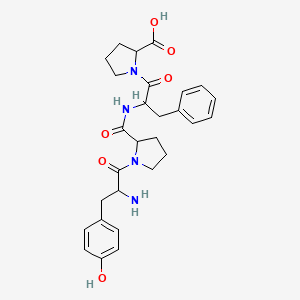

![[3,4,6-Tris(acetyloxy)-5-hydroxyoxan-2-yl]methyl acetate](/img/structure/B12321420.png)
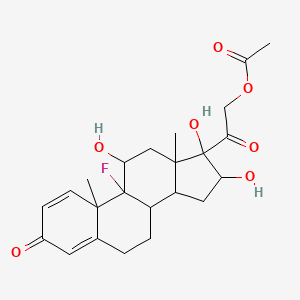
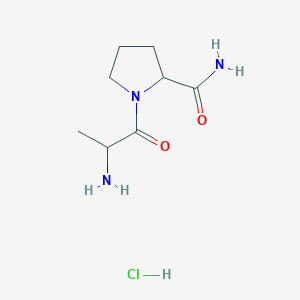

![5,10-Bis-(4-hydroxy-phenyl)-4b,5,9b,10-tetrahydro-indeno[2,1-a]indene-1,3,6,8-tetraol](/img/structure/B12321435.png)
![(3S)-3-amino-3-{[(1S)-4-carbamimidamido-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-{[(1S)-1-[({[(1S)-1-carbamoyl-3-methylbutyl]carbamoyl}methyl)carbamoyl]-2-phenylethyl]carbamoyl}-2-hydroxyethyl]carbamoyl}-2-(4-hydroxyphenyl)ethyl]carbamoyl}-3-methylbutyl]carbamoyl}but](/img/structure/B12321444.png)
